Pyrazolo[1,5-a]pyridin-2-amine

Catalog No.
S740565
CAS No.
51119-05-2
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyridin-2-amine

CAS Number

51119-05-2

Product Name

Pyrazolo[1,5-a]pyridin-2-amine

IUPAC Name

pyrazolo[1,5-a]pyridin-2-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H,(H2,8,9)

InChI Key

GHTCDIMLJVTPEP-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=NN2C=C1)N

Canonical SMILES

C1=CC2=CC(=NN2C=C1)N

Pyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. This compound features a pyrazole moiety at the 1-position and a pyridine ring at the 5-position, with an amine group located at the 2-position of the pyrazole. The structural formula can be represented as C7_{7}H7_{7}N3_{3}. The unique arrangement of nitrogen atoms in the rings contributes to its chemical reactivity and biological properties.

Anti-cancer properties:

Studies have shown promising results for PPY-2-amine derivatives exhibiting anti-tumor activity. A 2020 study by Lamie et al. [] synthesized a novel family of PPY-2-amine derivatives displaying potent cytotoxicity against human breast and colon cancer cell lines []. These findings suggest the potential of PPY-2-amine as a scaffold for developing new anti-cancer drugs.

Enzyme inhibition:

Research suggests that PPY-2-amine derivatives may act as inhibitors for various enzymes involved in different biological processes. A study by Kumar et al. in 2019 [] investigated the inhibitory potential of PPY-2-amine derivatives on xanthine oxidase, an enzyme implicated in gout and other diseases. Their findings revealed promising inhibitory activity, suggesting the potential of PPY-2-amine derivatives for developing new therapeutic agents [].

The synthesis of pyrazolo[1,5-a]pyridin-2-amine often involves cycloaddition reactions and condensation processes. A notable method includes the reaction of N-amino-2-iminopyridine with β-dicarbonyl compounds in the presence of acidic catalysts, yielding various substituted pyrazolo derivatives. For instance, reactions conducted with acetic acid and palladium catalysts have shown favorable yields for these compounds, highlighting their versatility in synthetic chemistry .

Pyrazolo[1,5-a]pyridin-2-amine exhibits significant biological activity, particularly as an anticancer agent and in the inhibition of specific protein kinases. Studies indicate that derivatives of this compound can act as selective inhibitors in various biochemical pathways, showcasing potential therapeutic applications in oncology and other fields . Additionally, its structural similarity to purines allows it to function as an antimetabolite in certain biological reactions.

Several methods have been developed for synthesizing pyrazolo[1,5-a]pyridin-2-amine:

  • Cycloaddition Reactions: Utilizing N-amino-2-iminopyridines with β-dicarbonyls under acidic conditions.
  • Base-Mediated Cycloannulation: Employing pyridinium-N-amines in tandem cycloannulative-desulfonylation reactions to form 2-substituted pyrazolo derivatives .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by applying microwave energy to facilitate the cyclization processes.

These methods allow for modifications at various positions on the pyrazolo and pyridine rings, leading to a diverse array of derivatives.

Pyrazolo[1,5-a]pyridin-2-amine and its derivatives find applications across multiple domains:

  • Medicinal Chemistry: As potential drug candidates for treating cancer and other diseases due to their kinase inhibition properties.
  • Material Science: In the development of organic light-emitting diodes (OLEDs) and other electronic materials.
  • Agricultural Chemistry: As agrochemicals with potential herbicidal or fungicidal activities.

Recent studies have focused on the interaction of pyrazolo[1,5-a]pyridin-2-amine with various biological targets. For example, its binding affinity to specific protein kinases has been investigated using molecular docking simulations and kinetic assays, revealing insights into its mechanism of action . These studies are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological efficacy.

Pyrazolo[1,5-a]pyridin-2-amine shares structural similarities with several other compounds within the pyrazole and pyridine families. Some comparable compounds include:

Compound NameStructure CharacteristicsUnique Features
Pyrazolo[3,4-b]quinolin-2-amineFused quinoline structureExhibits different biological activity profiles
Pyrazolo[1,5-b]pyrimidin-4-aminesContains a pyrimidine ringKnown for potent anticancer properties
Pyrazolo[1,5-a]pyrimidin-3-aminesSimilar fused ring systemFunctions as selective protein inhibitors

These compounds differ primarily in their ring structures and substitution patterns, which influence their reactivity and biological activities. Pyrazolo[1,5-a]pyridin-2-amine stands out due to its specific interactions with kinase targets and its potential therapeutic applications.

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Pyrazolo[1,5-a]pyridin-2-amine

Dates

Modify: 2023-08-15

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